Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate
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Overview
Description
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular structure, which includes a pyrimidine ring substituted with an isopropoxy group and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate typically involves the reaction of 6-isopropoxypyrimidine with sodium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.
Scientific Research Applications
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(6-methoxypyrimidin-4-yl)acetate
- Sodium 2-(6-ethoxypyrimidin-4-yl)acetate
- Sodium 2-(6-propoxypyrimidin-4-yl)acetate
Uniqueness
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
sodium;2-(6-propan-2-yloxypyrimidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISWZYXLDXJJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC(=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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